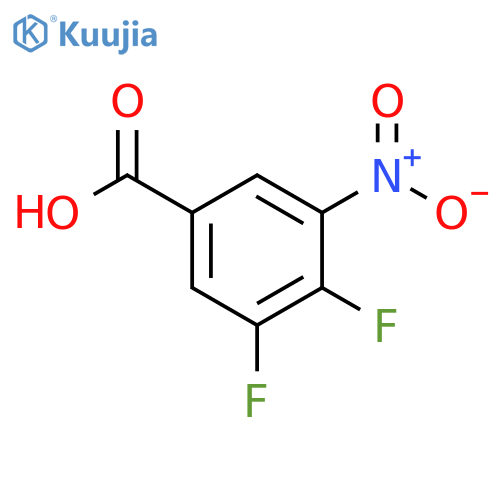

Cas no 1121583-51-4 (3,4-difluoro-5-nitroBenzoic acid)

3,4-difluoro-5-nitroBenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-difluoro-5-nitroBenzoic acid

-

計算された属性

- せいみつぶんしりょう: 203.003

- どういたいしつりょう: 203.003

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.1A^2

3,4-difluoro-5-nitroBenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D447133-500mg |

3,4-Difluoro-5-nitrobenzoic acid |

1121583-51-4 | 500mg |

$1085.00 | 2023-05-18 | ||

| Chemenu | CM317939-1g |

3,4-Difluoro-5-nitrobenzoic acid |

1121583-51-4 | 95% | 1g |

$400 | 2021-06-16 | |

| TRC | D447133-1g |

3,4-Difluoro-5-nitrobenzoic acid |

1121583-51-4 | 1g |

$1545.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1241662-1g |

3,4-Difluoro-5-Nitro Benzoic Acid |

1121583-51-4 | 95% | 1g |

$120 | 2024-06-07 | |

| A2B Chem LLC | AE12697-5g |

3,4-Difluoro-5-nitrobenzoic acid |

1121583-51-4 | 95% | 5g |

$1968.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1241662-1g |

3,4-Difluoro-5-Nitro Benzoic Acid |

1121583-51-4 | 95% | 1g |

$400 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183430-5g |

3,4-Difluoro-5-nitrobenzoic acid |

1121583-51-4 | 95% | 5g |

¥27766.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1241662-10g |

3,4-Difluoro-5-Nitro Benzoic Acid |

1121583-51-4 | 95% | 10g |

$1790 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1241662-5g |

3,4-Difluoro-5-Nitro Benzoic Acid |

1121583-51-4 | 95% | 5g |

$1090 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1241662-1g |

3,4-Difluoro-5-Nitro Benzoic Acid |

1121583-51-4 | 95% | 1g |

$400 | 2025-02-26 |

3,4-difluoro-5-nitroBenzoic acid 関連文献

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

3,4-difluoro-5-nitroBenzoic acidに関する追加情報

3,4-Difluoro-5-Nitrobenzoic Acid: A Comprehensive Overview

The compound with CAS No. 1121583-51-4, commonly referred to as 3,4-difluoro-5-nitrobenzoic acid, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a benzoic acid backbone with fluorine atoms at the 3 and 4 positions and a nitro group at the 5 position, making it a derivative of benzoic acid with specific functional groups that influence its chemical behavior.

Recent studies have highlighted the importance of 3,4-difluoro-5-nitrobenzoic acid in drug discovery and material science. The presence of fluorine atoms and a nitro group introduces electronic effects that can modulate the molecule's reactivity and stability. These properties make it a valuable precursor in the synthesis of more complex organic compounds, particularly in the development of pharmaceutical agents with enhanced bioavailability and selectivity.

In terms of synthesis, 3,4-difluoro-5-nitrobenzoic acid can be prepared through various routes, including electrophilic substitution reactions on aromatic rings. The introduction of fluorine atoms and nitro groups requires precise control over reaction conditions to ensure high yield and purity. Researchers have explored novel methodologies to optimize these reactions, leveraging modern catalytic systems and green chemistry principles to minimize environmental impact.

The physical properties of 3,4-difluoro-5-nitrobenzoic acid are also noteworthy. Its melting point, solubility, and spectroscopic characteristics have been extensively studied to understand its behavior under different conditions. For instance, the compound exhibits a high melting point due to strong intermolecular hydrogen bonding between the carboxylic acid groups. This property is advantageous in applications where thermal stability is critical.

Recent advancements in computational chemistry have enabled detailed modeling of 3,4-difluoro-5-nitrobenzoic acid's molecular structure and reactivity. Quantum mechanical calculations have provided insights into the electronic distribution within the molecule, elucidating how the fluorine atoms and nitro group influence its chemical reactivity. These findings have been instrumental in predicting the molecule's behavior in various chemical transformations.

In conclusion, 3,4-difluoro-5-nitrobenzoic acid (CAS No. 1121583-51-4) is a versatile compound with promising applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool in organic synthesis and materials development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

1121583-51-4 (3,4-difluoro-5-nitroBenzoic acid) 関連製品

- 2171932-09-3(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclobutane-1-carboxylic acid)

- 13417-01-1(1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-)

- 33099-08-0((S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic Acid)

- 946312-76-1(ethyl 4-4-(dimethylsulfamoyl)benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

- 2137914-14-6(ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate)

- 1111103-56-0(5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one)

- 886953-01-1(N-(2,3-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1820706-32-8(bis(3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) trihydrochloride)

- 1223198-91-1(N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide)

- 2640897-11-4(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine)